molecular formula C24H25NO4S B12126900 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)-N-(naphthalen-1-ylmethyl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)-N-(naphthalen-1-ylmethyl)acetamide

Cat. No.: B12126900
M. Wt: 423.5 g/mol
InChI Key: MKCXDBHMSSAWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)-N-(naphthalen-1-ylmethyl)acetamide is a synthetic organic compound The compound’s structure includes a tetrahydrothiophene ring with a dioxido group, a methylphenoxy group, and a naphthalen-1-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)-N-(naphthalen-1-ylmethyl)acetamide typically involves multi-step organic reactions. The starting materials might include tetrahydrothiophene, 2-methylphenol, naphthalene, and acetamide derivatives. The synthesis could involve:

    Oxidation: Tetrahydrothiophene is oxidized to introduce the dioxido group.

    Etherification: 2-methylphenol is reacted with an appropriate halide to form the phenoxy group.

    Amidation: The naphthalen-1-ylmethyl group is introduced via an amidation reaction with an acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)-N-(naphthalen-1-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the tetrahydrothiophene ring.

    Reduction: Reduction of the dioxido group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)-N-(naphthalen-1-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-chlorophenoxy)-N-(naphthalen-1-ylmethyl)acetamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)-N-(phenylmethyl)acetamide

Uniqueness

The uniqueness of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)-N-(naphthalen-1-ylmethyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H25NO4S

Molecular Weight

423.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(2-methylphenoxy)-N-(naphthalen-1-ylmethyl)acetamide

InChI

InChI=1S/C24H25NO4S/c1-18-7-2-5-12-23(18)29-16-24(26)25(21-13-14-30(27,28)17-21)15-20-10-6-9-19-8-3-4-11-22(19)20/h2-12,21H,13-17H2,1H3

InChI Key

MKCXDBHMSSAWQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CC2=CC=CC3=CC=CC=C32)C4CCS(=O)(=O)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.